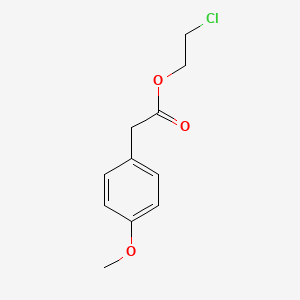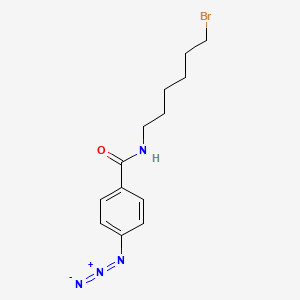
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester is an organic compound with a complex structure It is derived from benzoic acid and contains allyloxy and dichloro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester typically involves the esterification of 4-(allyloxy)-3,5-dichlorobenzoic acid with allyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The presence of chlorine atoms and the allyloxy group may enhance its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-nitro, allyl ester: Similar ester structure but with a nitro group instead of dichloro.
Benzoic acid, 2-amino-, 2-propenyl ester: Contains an amino group and a propenyl ester.
Benzoic acid, 4-(allyloxy)-3,5-dichloro-: Similar structure but without the allyl ester group.
Uniqueness
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester is unique due to the combination of allyloxy and dichloro substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91954-47-1 |
|---|---|
Molekularformel |
C13H12Cl2O3 |
Molekulargewicht |
287.13 g/mol |
IUPAC-Name |
prop-2-enyl 3,5-dichloro-4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H12Cl2O3/c1-3-5-17-12-10(14)7-9(8-11(12)15)13(16)18-6-4-2/h3-4,7-8H,1-2,5-6H2 |
InChI-Schlüssel |
HUNRSLGZDCMRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1Cl)C(=O)OCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
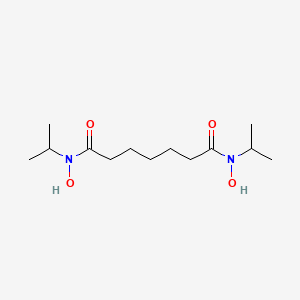


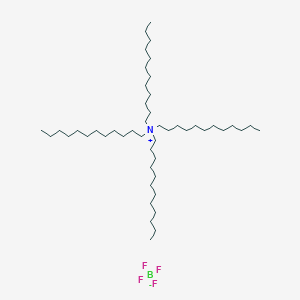
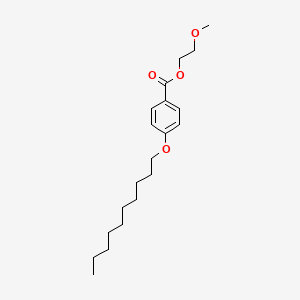
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
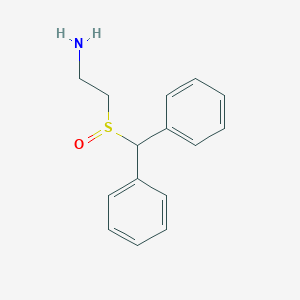
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)
